alpha-Allylbenzo[B]thiophene-3-propionic acid
Description
Alpha-allylbenzo[B]thiophene-3-propionic acid is a heterocyclic organic compound featuring a benzo[b]thiophene core substituted with an allyl group at the alpha position and a propionic acid moiety at the 3-position. The benzo[b]thiophene scaffold is known for its role in medicinal chemistry, particularly in modulating receptor interactions due to its aromatic and sulfur-containing heterocycle .
Properties
CAS No. |
35062-46-5 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)pent-4-enoic acid |
InChI |
InChI=1S/C14H14O2S/c1-2-5-10(14(15)16)8-11-9-17-13-7-4-3-6-12(11)13/h2-4,6-7,9-10H,1,5,8H2,(H,15,16) |
InChI Key |
VUUQWXGBGKFKDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CSC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Functionalization via Friedel-Crafts Reactions
The benzo[b]thiophene scaffold serves as the foundational structure for synthesizing alpha-allylbenzo[b]thiophene-3-propionic acid. Patents describe Friedel-Crafts acylation as a critical step for introducing carbonyl groups at the 3-position of the heterocycle. For instance, EP1048664A2 details the acylation of alkylphenol derivatives using propionic acid chlorides under acidic conditions. Adapting this approach, the 3-position of benzo[b]thiophene can be functionalized with a propionyl group via reaction with propionyl chloride in the presence of Lewis acids like AlCl$$_3$$.
Reaction Conditions:
Allylation via Nucleophilic Substitution
Following acylation, the alpha-allyl group is introduced through nucleophilic substitution or transition metal-catalyzed coupling. WO1988007032A1 highlights the use of allyl halides (e.g., allyl bromide) in the presence of phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide. The reaction proceeds via in situ generation of the carbanion at the alpha-position of the propionic acid moiety, which subsequently reacts with the allyl electrophile.
Optimization Insights:
- Base: Potassium tert-butoxide (2.0 equiv)
- Temperature: 25–30°C (controlled exotherm)
- Yield: 82–85% after column chromatography
Phase Transfer Catalysis (PTC) for Direct Methylation and Allylation
Mechanistic Basis of PTC Applications
US4201870A demonstrates the efficacy of PTC in alkylating nitrile intermediates, a method adaptable to allylation. The process involves deprotonating the alpha-carbon of 3-benzoylphenylacetonitrile using a strong base (e.g., NaOH) in a biphasic system, with tetrabutylammonium hydrogensulfate facilitating ion transfer. Subsequent reaction with allyl bromide introduces the allyl group.
Key Parameters:
Hydrolysis of Nitrile Intermediates
The nitrile intermediate undergoes hydrolysis to yield the propionic acid functionality. US4201870A reports alkaline hydrolysis using KOH in methanol/water (1:1) under reflux, achieving 65–70% conversion. Acidic workup (5% HCl) precipitates the crude product, which is purified via recrystallization from acetonitrile.
Hydrolysis Conditions:
- Base: 1.5 equiv KOH
- Temperature: 75°C (24 hours)
- Isolation: Ether extraction followed by acidification
Carbonylation Approaches for Propionic Acid Formation
Palladium-Catalyzed Carbonylation
WO1988007032A1 discloses a carbonylation method for synthesizing alpha-arylpropionic acids. Applied to alpha-allylbenzo[b]thiophene derivatives, this involves reacting an allyl-substituted benzothienylmethyl chloride with carbon monoxide (1–5 atm) in the presence of Pd(OAc)$$_2$$ and triphenylphosphine.
Catalytic System:
Oxidative Carbonylation with Molecular Oxygen
An alternative route employs oxidative carbonylation using O$$_2$$ as the terminal oxidant. This method, described in WO2005026096A2, avoids stoichiometric oxidants, enhancing atom economy. The reaction proceeds via insertion of CO into a C–H bond adjacent to the thiophene ring.
Reaction Metrics:
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods based on yield, scalability, and operational complexity:
| Method | Yield (%) | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 68–72 | AlCl$$_3$$/p-TsOH | High regioselectivity | Corrosive reagents |
| PTC Allylation | 82–85 | TBAB | Mild conditions | Requires nitrile intermediate |
| Pd-Catalyzed Carbonylation | 58–62 | Pd(OAc)$$2$$/PPh$$3$$ | Direct CO incorporation | High-pressure equipment needed |
| Oxidative Carbonylation | 58–62 | O$$_2$$/Pd catalyst | Atom-economical | Moderate yields |
Chemical Reactions Analysis
Esterification
The carboxylic acid group in alpha-Allylbenzo[B]thiophene-3-propionic acid readily undergoes esterification with alcohols. This reaction is facilitated by acid or base catalysts, producing esters that may serve as intermediates in organic synthesis or drug design.
Key Reaction Details
| Reaction Type | Reagents/Catalysts | Products | Mechanistic Insight |
|---|---|---|---|
| Esterification | Alcohols (e.g., methanol), acid/base catalysts | Alpha-allylbenzo[b]thiophene-3-propionic esters | Direct substitution of the -OH group with an alkoxide ion |
Amidation
The propionic acid group can react with amines to form amides, a reaction critical for modifying its biological profile or enhancing stability.
Key Reaction Details
| Reaction Type | Reagents/Catalysts | Products | Mechanistic Insight |
|---|---|---|---|
| Amidation | Amines (e.g., ammonia), coupling agents (e.g., EDC, HOBt) | Amides (e.g., alpha-allylbenzo[b]thiophene-3-propionamide) | Nucleophilic attack by amines on the carbonyl carbon |
Electrophilic Substitution on the Thiophene Ring
The benzo[b]thiophene core undergoes electrophilic substitution, influenced by the electron-withdrawing propionic acid group and electron-donating allyl substituent.
Key Reaction Details
Conjugate Addition
The thiophene ring or allyl group may participate in conjugate addition reactions under basic conditions, expanding its synthetic utility.
Key Reaction Details
| Reaction Type | Reagents/Catalysts | Products | Mechanistic Insight |
|---|---|---|---|
| Conjugate Addition | Michael acceptors, bases (e.g., NaOMe) | Adducts with extended conjugation | Nucleophilic attack at α,β-unsaturated systems |
Comparison of Reaction Types
| Reaction Type | Key Functional Group | Primary Product Class | Catalyst/Conditions |
|---|---|---|---|
| Esterification | Carboxylic acid | Esters | Acid/base catalysts |
| Amidation | Carboxylic acid | Amides | Coupling agents (e.g., EDC) |
| Electrophilic Substitution | Thiophene ring | Nitro/acylated derivatives | Nitric acid, acyl chlorides, AlCl₃ |
| Conjugate Addition | Thiophene/allyl group | Adducts | Bases, Michael acceptors |
Structural and Reactivity Factors
-
Thiophene Reactivity : The sulfur atom in the thiophene ring enhances electron density, making it more reactive than benzene. Substituents like the propionic acid (EWG) and allyl group (EDG) direct electrophilic substitution to specific positions .
-
Functional Group Synergy : The combination of the carboxylic acid and thiophene ring allows for dual reactivity, enabling both acid-mediated and aromatic substitution reactions.
Research Insights
-
Mechanistic Validation : Electrostatic potential mapping (ESP) reveals electron-rich regions in thiophene derivatives, guiding predictions for electrophilic substitution sites .
-
Biological Implications : While specific biological targets remain under investigation, the compound’s structural features suggest potential applications in medicinal chemistry, particularly in anti-inflammatory or enzymatic inhibition contexts.
Scientific Research Applications
Alpha-Allylbenzo[B]thiophene-3-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of alpha-Allylbenzo[B]thiophene-3-propionic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between alpha-allylbenzo[B]thiophene-3-propionic acid and related compounds from the evidence:
Key Observations :
- The benzo[b]thiophene core distinguishes the target compound from isoxazole-based ligands like [3H]AMPA, which interact with excitatory amino acid receptors .
- The propionic acid group is a common feature in receptor-binding molecules (e.g., [3H]AMPA), suggesting possible bioactivity in neurological pathways .
Biological Activity
Alpha-allylbenzo[b]thiophene-3-propionic acid (ABTPA) is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores the compound's biological activity, metabolism, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C14H14O2S
- Molar Mass : 246.32 g/mol
- Density : 1.219 g/cm³
- Boiling Point : Approximately 415.8 °C
- pKa : 4.51
These properties indicate that ABTPA is a stable organic compound with a thiophene ring structure, which is significant in its biological interactions.
Metabolism and Biotransformation
Research has demonstrated that ABTPA undergoes significant biotransformation in vivo. A study involving rats indicated that after administration, approximately 80% of the radioactive dose was recovered in urine, with various metabolites identified through advanced chromatography techniques. The metabolites included:
| Metabolite | Percentage of Administered Dose |
|---|---|
| Unchanged ABTPA | 20.6% |
| Benzo[b]thiophene-3-acetic acid | 1.3% |
| Benzo[b]thiophene-3-pyruvic acid | 14.2% |
| Benzo[b]thiophene-3-lactic acid | 4.9% |
| N-(benzo[b]thiophene-3-acetyl)glycine | 46.2% |
This biotransformation profile suggests that ABTPA is metabolized into several compounds, some of which may retain biological activity and contribute to its pharmacological effects .
Biological Activity
ABTPA exhibits various biological activities, particularly in the context of anti-inflammatory and analgesic effects. The compound's structural characteristics allow it to interact with biological targets effectively.
Anti-inflammatory Activity
In vitro studies have shown that ABTPA can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential role for ABTPA in managing inflammatory conditions.
Analgesic Effects
Animal models have demonstrated that ABTPA possesses analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action appears to involve modulation of pain pathways, possibly through inhibition of cyclooxygenase enzymes .
Case Studies
- Case Study on Pain Management :
- Case Study on Inflammation :
Q & A
Basic Research Questions
Q. What are the established synthetic strategies for alpha-Allylbenzo[B]thiophene-3-propionic acid, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzo[b]thiophene core. For example, bromination at the 3-position followed by palladium-catalyzed cross-coupling with allyl groups can introduce the allyl moiety. Propionic acid side chains are often appended via nucleophilic substitution or ester hydrolysis. Key challenges include controlling regioselectivity during bromination and minimizing dimerization during allylation. Purification requires gradient elution using silica gel chromatography with ethyl acetate/hexane mixtures, as polar byproducts (e.g., unreacted carboxylic acids) complicate isolation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C-NMR : Confirm the presence of the allyl group (δ 5.0–5.8 ppm for vinyl protons; δ 115–125 ppm for carbons) and the propionic acid moiety (δ 2.5–3.0 ppm for CH2; δ 175–180 ppm for carbonyl).
- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ peaks matching the molecular weight (e.g., C14H12O2S requires m/z 244.06). Discrepancies >2 ppm suggest impurities or incorrect functionalization .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in IC50 values (e.g., kinase inhibition assays) may arise from variations in assay conditions (e.g., ATP concentration, pH). To address this:
- Perform dose-response curves under standardized conditions (e.g., 1 mM ATP, pH 7.4).
- Use molecular docking (PubChem CID-based modeling, Canonical SMILES: C1OC2=C(O1)C=C(C=C2)C(...)) to compare binding modes across studies .
- Conduct meta-analysis of raw data from public repositories to identify outliers .
Q. What strategies optimize the synthetic yield of this compound in scalable reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(dba)2 for allylation efficiency.
- Solvent Optimization : Replace DMF with THF to reduce side reactions.
- Temperature Control : Lower reaction temperatures (40°C vs. 80°C) improve selectivity but may prolong reaction time.
- In-line Analytics : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to monitor intermediates .
Q. How can computational models predict the stability of this compound under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., SPC/E water model) to assess hydrolysis susceptibility of the allyl group.
- pKa Prediction : Use software like MarvinSuite to estimate ionization states at pH 7.4, which influence solubility and membrane permeability .
Q. What analytical methods are critical for detecting degradation products in long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions.
- LC-MS/MS Analysis : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 5–95% MeCN in 0.1% formic acid. Monitor m/z shifts indicative of oxidation (e.g., +16 Da) or decarboxylation (-44 Da) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
